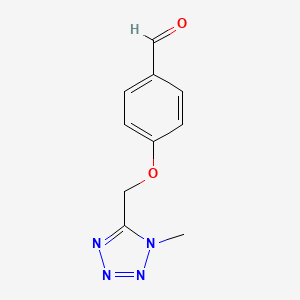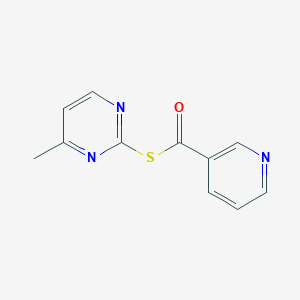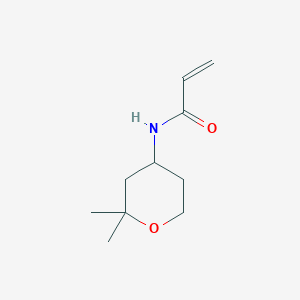
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde, also known as MMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMB is a tetrazole-based aldehyde that has been synthesized using various methods.
作用機序
The mechanism of action of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific cellular targets. In the case of antibacterial and antifungal activity, this compound is believed to inhibit the growth of microorganisms by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antibacterial and antifungal activity against a range of microorganisms. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde in lab experiments is its high yield of synthesis. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be taken when handling this compound.
将来の方向性
There are several future directions for the study of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This would provide valuable information on the safety and efficacy of this compound for potential use in medicinal applications. Additionally, the study of the potential use of this compound as a fluorescent probe for the detection of metal ions could lead to the development of new materials for various applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
合成法
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde can be synthesized using various methods. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with methyl 5-aminotetrazole in the presence of a suitable solvent and catalyst. The reaction produces this compound as a white crystalline solid with a high yield.
科学的研究の応用
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use as an anti-inflammatory agent.
In the field of materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(11-12-13-14)7-16-9-4-2-8(6-15)3-5-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYMRVBCKVUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)






